Sodium sulfide, nonahydrate

Übersicht

Beschreibung

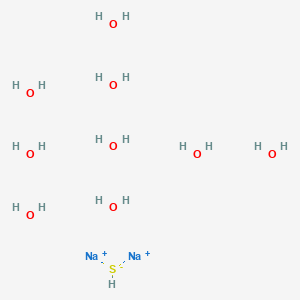

Sodium sulfide nonahydrate is a chemical compound with the formula Na2S·9H2O . It is a white to yellow hygroscopic solid that is highly soluble in water and has a strong, unpleasant odor . Sodium sulfide nonahydrate is typically made by dissolving elemental sulfur in a solution of sodium hydroxide, which leads to the formation of sodium sulfide . It has been used as a source of H2S, to study the effect of H2S on amyloid fibrils associated with neurodegenerative diseases .

Synthesis Analysis

Sodium sulfide nonahydrate is typically made by dissolving elemental sulfur in a solution of sodium hydroxide . It can also be produced through dehydration and purification of commercial hydrate flakes . Another method involves the reaction of hydrogen sulfide with dissolved sodium alkoxide and recovered through solvent evaporation .Molecular Structure Analysis

The molecular formula of Sodium sulfide nonahydrate is Na2S·9H2O . It adopts the antifluorite structure, which means that the Na+ centers occupy sites of the fluoride in the CaF2 framework, and the larger S2- occupy the sites for Ca2+ .Chemical Reactions Analysis

Sodium sulfide nonahydrate dissolves in water to form its corresponding ions . It can be easily oxidized when heated it forms sodium carbonate and sulfur dioxide . It reacts with sulfur forming polysulfides . Sodium sulfide nonahydrate may be used as a reducing agent for the conversion of vic-dibromides to the corresponding olefins via reductive debromination .Physical And Chemical Properties Analysis

Sodium sulfide nonahydrate is a colorless, hygroscopic solid . It is highly soluble in water and has a strong, unpleasant odor . The molecular weight of Sodium sulfide nonahydrate is 240.18 .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases Research

Scientific Field

Neurology and Biochemistry

Application Summary

Sodium sulfide nonahydrate has been used to study the effect of H2S on amyloid fibrils associated with neurodegenerative diseases .

Methods of Application

The compound is used as a source of H2S. The exact experimental procedures and technical details may vary depending on the specific research context .

Results or Outcomes

The outcomes of these studies can help in understanding the role of H2S in neurodegenerative diseases. However, specific results or quantitative data are not provided in the source .

Wastewater Analysis

Scientific Field

Environmental Science and Analytical Chemistry

Application Summary

Sodium sulfide nonahydrate has been used in the preparation of sulfide standards for the quantitative analysis of sulfides in raw wastewater (sewage) samples .

Methods of Application

The compound is used to prepare sulfide standards, which are then used in the analysis of wastewater samples. The exact procedures and technical parameters would depend on the specific analytical methods used .

Results or Outcomes

This application allows for the accurate measurement of sulfide levels in wastewater, contributing to environmental monitoring and pollution control efforts. Specific results or statistical analyses would depend on the individual studies .

Synthesis of Polyalkylene Sulfide

Scientific Field

Polymer Chemistry

Application Summary

Sodium sulfide nonahydrate can be reacted with α,ω-dibromo and/or α,ω-dichloroalkane for the synthesis of polyalkylene sulfide .

Methods of Application

The compound is used as a reactant in the synthesis process. The exact procedures and technical parameters would depend on the specific synthesis methods used .

Results or Outcomes

The outcome is the production of polyalkylene sulfide. However, specific results, quantitative data, or statistical analyses are not provided in the source .

Synthesis of Thioamides

Scientific Field

Organic Chemistry

Application Summary

Sodium sulfide nonahydrate serves as a catalyst during the synthesis of thioamides .

Methods of Application

The compound is used as a catalyst in the reaction. The exact procedures and technical parameters would depend on the specific synthesis methods used .

Results or Outcomes

The outcome is the production of thioamides. However, specific results, quantitative data, or statistical analyses are not provided in the source .

Preparation of Cadmium Sulfide Quantum Dots

Scientific Field

Nanotechnology and Materials Science

Application Summary

Sodium sulfide nonahydrate is used as the precursor material for the preparation of cadmium sulfide quantum dots .

Results or Outcomes

The outcome is the production of cadmium sulfide quantum dots. However, specific results, quantitative data, or statistical analyses are not provided in the source .

Making of Colors and Dyestuffs

Scientific Field

Textile Industry and Chemical Engineering

Application Summary

Sodium sulfide nonahydrate is employed in the making of colors and dyestuffs .

Methods of Application

The compound is used in the production process of colors and dyestuffs. The exact procedures and technical parameters would depend on the specific production methods used .

Results or Outcomes

The outcome is the production of various colors and dyestuffs. However, specific results, quantitative data, or statistical analyses are not provided in the source .

Pulp and Paper Industry

Scientific Field

Industrial Chemistry

Application Summary

Sodium sulfide nonahydrate is used in the pulp and paper industry .

Methods of Application

The compound is used in various processes in the pulp and paper industry. The exact procedures and technical parameters would depend on the specific methods used .

Results or Outcomes

The outcome is the improved efficiency of various processes in the pulp and paper industry. However, specific results, quantitative data, or statistical analyses are not provided in the source .

Synthesis of Small Silver Nanocubes

Scientific Field

Nanotechnology

Application Summary

Sodium sulfide nonahydrate is used in trace quantities for the rapid synthesis of small silver nanocubes through mediating polyol reduction .

Results or Outcomes

The outcome is the production of small silver nanocubes. However, specific results, quantitative data, or statistical analyses are not provided in the source .

Reagent in Organic Chemistry

Application Summary

Sodium sulfide nonahydrate is used as a reagent in organic chemistry .

Methods of Application

The compound is used as a reagent in various organic reactions. The exact procedures and technical parameters would depend on the specific methods used .

Results or Outcomes

The outcome is the successful completion of various organic reactions. However, specific results, quantitative data, or statistical analyses are not provided in the source .

Safety And Hazards

Sodium sulfide nonahydrate causes severe skin burns and eye damage . It is very toxic to aquatic life . Contact with acids liberates toxic gas . It is corrosive to the respiratory tract . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Eigenschaften

IUPAC Name |

disodium;sulfanide;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.9H2O.H2S/h;;10*1H2/q2*+1;;;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWDWSKWUEDSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H19Na2O9S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858820 | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;sulfanide;nonahydrate | |

CAS RN |

1313-84-4 | |

| Record name | Sodium sulfide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

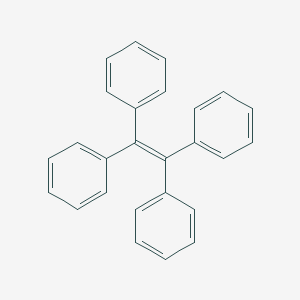

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

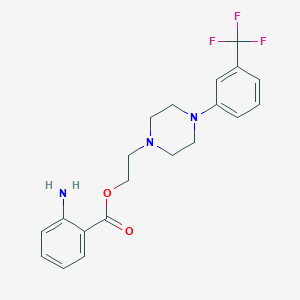

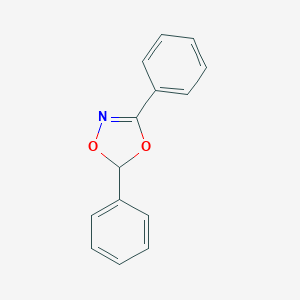

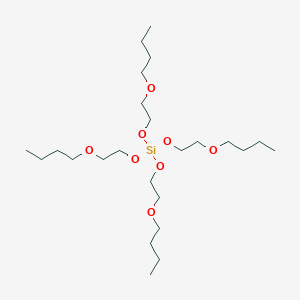

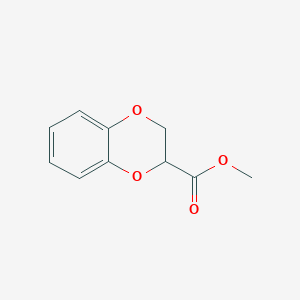

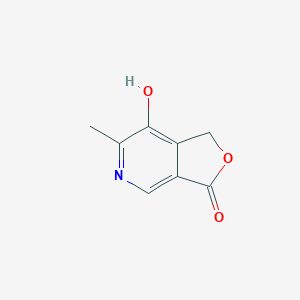

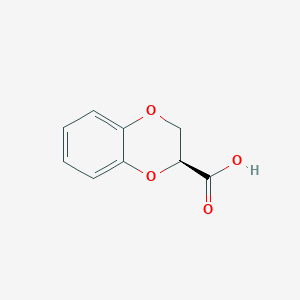

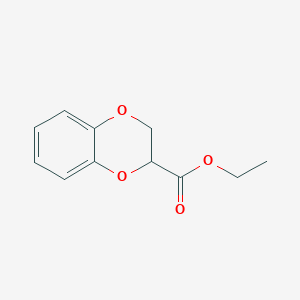

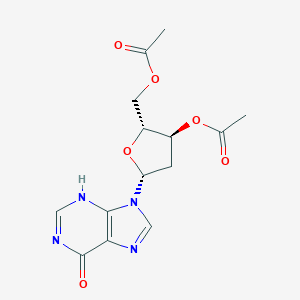

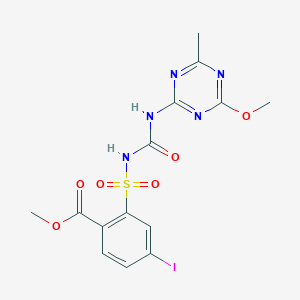

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)